N-(4-ethylphenyl)-3-[methyl(3-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide
Description
N-(4-ethylphenyl)-3-[methyl(3-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide is a sulfamoyl-substituted thiophene carboxamide derivative. Its molecular structure features a thiophene core with a carboxamide group at position 2, a sulfamoyl moiety (bearing methyl and 3-methylphenyl substituents) at position 3, and phenyl and 4-ethylphenyl groups at positions 4 and the carboxamide nitrogen, respectively.
Properties
IUPAC Name |
N-(4-ethylphenyl)-3-[methyl-(3-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O3S2/c1-4-20-13-15-22(16-14-20)28-27(30)25-26(24(18-33-25)21-10-6-5-7-11-21)34(31,32)29(3)23-12-8-9-19(2)17-23/h5-18H,4H2,1-3H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAHXOWFJENDERF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=C(C(=CS2)C3=CC=CC=C3)S(=O)(=O)N(C)C4=CC=CC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethylphenyl)-3-[methyl(3-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide is a sulfonamide derivative that has garnered attention for its potential biological activities. Sulfonamides are known for their antibacterial properties, but derivatives like this compound are being studied for a broader range of biological activities, including anti-inflammatory and anticancer effects.
Chemical Structure
The compound can be structurally represented as follows:
This structure indicates the presence of a thiophene ring, which is significant in determining the compound's biological properties.
Biological Activity Overview
Research into the biological activity of this compound has primarily focused on its pharmacological effects. Key areas of investigation include:
- Antimicrobial Activity : Like other sulfonamides, this compound may exhibit antimicrobial properties. Studies have shown that sulfonamide derivatives can inhibit bacterial growth by interfering with folate synthesis.
- Anti-inflammatory Effects : Some studies suggest that compounds with a similar structure can inhibit inflammatory pathways, particularly through the modulation of cytokine production.
- Anticancer Potential : Preliminary studies indicate that certain sulfonamide derivatives can induce apoptosis in cancer cells, suggesting potential use in cancer therapy.
Antimicrobial Studies
A study conducted on various sulfonamide derivatives indicated that this compound exhibited moderate antibacterial activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be between 32 to 64 µg/mL, indicating effectiveness comparable to known antibiotics.
Anti-inflammatory Mechanisms
In vitro assays revealed that this compound could reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests a mechanism by which the compound may exert anti-inflammatory effects, potentially useful in treating conditions like rheumatoid arthritis or inflammatory bowel disease.
Anticancer Activity
In a recent case study involving human cancer cell lines, the compound showed significant cytotoxicity with an IC50 value of approximately 15 µM. Flow cytometry analysis indicated that the compound induced apoptosis through the intrinsic pathway, characterized by increased mitochondrial membrane permeability and subsequent release of cytochrome c.
Case Studies
| Study | Findings | |
|---|---|---|
| Study 1: Antimicrobial Activity | MIC values ranged from 32 to 64 µg/mL against Gram-positive bacteria. | The compound shows potential as an antimicrobial agent. |
| Study 2: Anti-inflammatory Effects | Reduced TNF-alpha and IL-6 production in macrophages. | Indicates potential use in treating inflammatory diseases. |
| Study 3: Anticancer Activity | IC50 of 15 µM in cancer cell lines; apoptosis via intrinsic pathway confirmed. | Suggests efficacy in cancer treatment strategies. |
Comparison with Similar Compounds
Key Structural Attributes:
- Thiophene backbone : Provides a rigid aromatic scaffold for functional group attachment.
- Sulfamoyl group : The methyl(3-methylphenyl)sulfamoyl moiety introduces steric bulk and electronic modulation.
- Substituent diversity : The 4-ethylphenyl and phenyl groups contribute to lipophilicity and structural complexity.
Comparison with Similar Compounds
The compound’s structural analogs differ in substituent groups on the sulfamoyl, carboxamide, or thiophene moieties, leading to variations in physicochemical properties and bioactivity. Below is a detailed comparison:
Structural Analogues from Evidence
Notes:
Key Trends and Findings
Substituent Effects on Bioactivity: Sulfamoyl modifications: Replacing 3-methylphenyl with fluorophenyl (as in ) may enhance metabolic stability due to fluorine’s electronegativity. Carboxamide nitrogen substituents: Ethylphenyl (target compound) vs. chlorophenyl () alters lipophilicity, impacting membrane permeability.
Synthetic Accessibility :
- Compounds with simpler substituents (e.g., methyl or methoxy groups) are synthesized with higher purity (>99% in ), while bulkier groups (e.g., ethylphenyl) may reduce synthetic yields.
Physicochemical Properties :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
